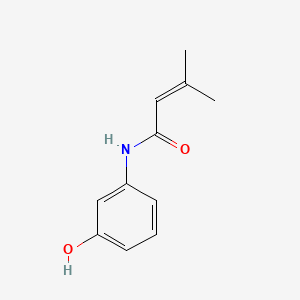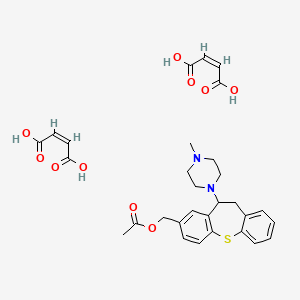![molecular formula C16H17N5S B14646242 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine CAS No. 53151-86-3](/img/structure/B14646242.png)
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine is a complex organic compound that features a unique combination of a piperidine ring, a thiazole ring, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea in the presence of a catalytic quantity of p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to scale up laboratory synthesis methods to industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in lung adenocarcinoma. It has been found to induce caspase-3 activation and suppress NF-κB and IL-6 activation.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and interactions.
Materials Science: Its complex structure and reactivity make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine involves several molecular targets and pathways:
Caspase-3 Activation: This compound induces apoptosis by activating caspase-3, a crucial enzyme in the apoptotic pathway.
NF-κB Suppression: It inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
IL-6 Suppression: The compound also reduces the activation of IL-6, a cytokine involved in immune responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities and have been studied for their antimalarial activity.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a thiazole ring, and an isoindole moiety
Properties
CAS No. |
53151-86-3 |
|---|---|
Molecular Formula |
C16H17N5S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(3-iminoisoindol-1-yl)-2-piperidin-1-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c17-14-11-7-3-2-6-10(11)12(19-14)13-15(18)20-16(22-13)21-8-4-1-5-9-21/h2-3,6-7,17H,1,4-5,8-9,18H2 |
InChI Key |
VMDHIIMGWOCLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C3=NC(=N)C4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)




![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)


